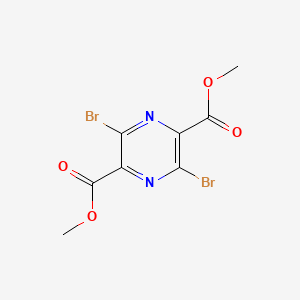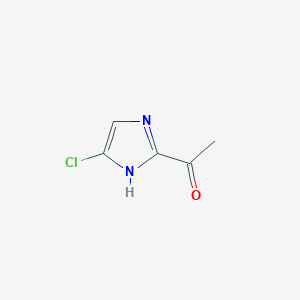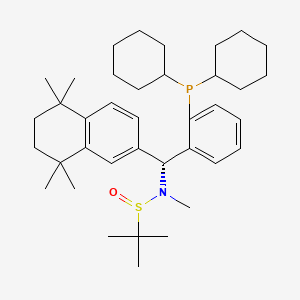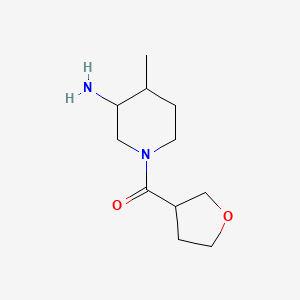
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is a heterocyclic aromatic compound with the molecular formula C8H6Br2N2O4. It is characterized by the presence of two bromine atoms and two ester groups attached to a pyrazine ring. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. This intermediate is then esterified using methanol in the presence of a strong acid catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ester groups can be hydrolyzed to carboxylic acids, and the pyrazine ring can undergo oxidation or reduction depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazine derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the ester groups or the pyrazine ring.
Aplicaciones Científicas De Investigación
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic compounds.
Material Science: In the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical agents.
Biological Studies: To investigate the biological activity of pyrazine derivatives and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Dimethyl 3,6-dichloropyrazine-2,5-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.
Dimethyl 3,6-difluoropyrazine-2,5-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms make it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts .
Propiedades
Fórmula molecular |
C8H6Br2N2O4 |
|---|---|
Peso molecular |
353.95 g/mol |
Nombre IUPAC |
dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H6Br2N2O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3 |
Clave InChI |
MBMHLFDUQUAVOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C(=N1)Br)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)

![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)

![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)



![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)


